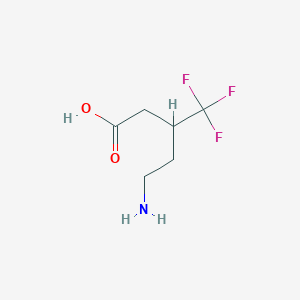

5-Amino-3-(trifluoromethyl)pentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-(trifluoromethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c7-6(8,9)4(1-2-10)3-5(11)12/h4H,1-3,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFMNAOCYLBNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601255672 | |

| Record name | Pentanoic acid, 5-amino-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258641-34-7 | |

| Record name | Pentanoic acid, 5-amino-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258641-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 5-amino-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Fluorine in Amino Acid Chemistry and Biological Systems

The substitution of hydrogen with fluorine in amino acids can dramatically alter their properties, including acidity, lipophilicity, and metabolic stability. Fluorine is the most electronegative element, and its incorporation into organic molecules can lead to profound changes in their electronic characteristics. nbinno.com The carbon-fluorine (C-F) bond is exceptionally strong, which can enhance the metabolic stability of a compound by making it more resistant to enzymatic degradation. nbinno.commdpi.com

In the context of drug design, the trifluoromethyl (-CF3) group is one of the most utilized fluorine-containing substituents. mdpi.com This group is known to increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. mdpi.com Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity (pKa) of nearby functional groups, potentially altering a molecule's interaction with biological targets. mdpi.com The introduction of fluorinated amino acids into peptides and proteins is also a strategy used in protein engineering to enhance stability and modulate function. nih.gov

| Property | Fluorine (F) | Hydrogen (H) |

|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 | 2.20 |

| Atomic Radius (van der Waals, Å) | 1.47 | 1.20 |

| Bond Dissociation Energy (C-X, kJ/mol) | ~485 (C-F) | ~414 (C-H) |

Overview of γ Amino Acids As Research Targets

γ-Amino acids (gamma-amino acids) are a class of amino acids where the amino group is attached to the third carbon atom from the carboxyl group. mdpi.com A prominent example of a naturally occurring γ-amino acid is γ-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the mammalian central nervous system. mdpi.comclevelandclinic.org GABA plays a crucial role in regulating neuronal excitability and is involved in producing a calming effect. clevelandclinic.org

The physiological importance of GABA has made its structural analogs, including synthetic γ-amino acids, significant targets for pharmaceutical research. nih.gov These molecules are investigated for their potential to modulate the GABA system and treat various neurological and psychiatric disorders. nih.gov Beyond their role as neurotransmitter analogs, γ-amino acids are also valuable building blocks in synthetic chemistry, particularly for the creation of peptidomimetics and foldamers—molecules that mimic the structure and function of peptides but may have enhanced stability or other desirable properties. mdpi.com

Position of 5 Amino 3 Trifluoromethyl Pentanoic Acid Within the Landscape of Trifluoromethylated Amino Acids

Stereoselective and Enantioselective Synthesis

The creation of specific stereoisomers (enantiomers and diastereomers) is crucial for the biological activity of pharmaceutical compounds. For trifluoromethylated γ-amino acids, controlling the stereochemistry at the carbon bearing the trifluoromethyl group and the amino group is a primary challenge. Various asymmetric strategies have been developed to address this, including catalytic methods that provide access to highly enantiomerically enriched products from achiral starting materials. nih.gov

Asymmetric Catalytic Strategies

Catalytic asymmetric synthesis represents one of the most efficient approaches for generating chiral molecules. This involves using a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product. For trifluoromethylated γ-amino acids, organocatalysis, transition-metal catalysis, and biocatalysis have emerged as powerful tools. nih.govnih.gov

Organocatalysis, which uses small organic molecules as catalysts, has seen significant advancements, particularly with the use of Cinchona alkaloids. These naturally derived catalysts and their synthetic derivatives have proven highly effective in promoting stereoselective reactions. nih.gov

A notable strategy involves the "umpolung" (reverse polarity) addition of trifluoromethyl imines to α,β-unsaturated carboxylic acid derivatives, catalyzed by chiral phase-transfer catalysts derived from Cinchona alkaloids. nih.govbrandeis.eduresearchgate.net In this approach, the imine, typically an electrophile, is activated by the catalyst to behave as a nucleophile. nih.gov Researchers have successfully realized highly chemo-, regio-, diastereo-, and enantioselective umpolung additions of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles. nih.govnih.govdntb.gov.ua This method provides high-yield access to enantiomerically enriched chiral trifluoromethylated γ-amino acids and their corresponding γ-lactams with catalyst loadings as low as 0.2 to 5.0 mol%. nih.govnih.govresearchgate.net

The success of this method hinges on the design of novel Cinchona alkaloid-derived catalysts that can overcome issues of regioselectivity and enantioselectivity seen with other catalysts. nih.gov The use of these catalysts has also been extended to less reactive electrophiles like acrylates and α,β-unsaturated lactones, further broadening the scope of this methodology. nih.govbrandeis.edu Convenient access to either the (R)- or (S)-enantiomer of the final product can be achieved by using catalysts based on either cinchonidine (B190817) or quinine, respectively. nih.govbrandeis.edu

Table 1: Organocatalytic Synthesis of Trifluoromethylated γ-Amino Acid Derivatives

| Catalyst Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Cinchona Alkaloid-Derived Phase-Transfer Catalyst | Trifluoromethyl imines, α,β-unsaturated N-acylpyrroles | Enantiomerically enriched trifluoromethylated γ-amino acids and γ-lactams | High chemo-, regio-, diastereo-, and enantioselectivity; Low catalyst loading (0.2-5.0 mol%). nih.govnih.govresearchgate.net |

Transition-metal catalysis is a cornerstone of modern organic synthesis, offering diverse reactivity for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com In the synthesis of trifluoromethylated γ-amino acids, palladium, iridium, copper, and rhodium complexes have been employed to achieve high levels of stereocontrol. nih.govacs.org

One approach is the iridium-catalyzed enantioselective allylic amination of allylic carbonates, which generates γ-amino acid derivatives. nih.gov Similarly, palladium-catalyzed allylic functionalization via an ene reaction/ brandeis.edunih.gov-rearrangement sequence has been established. nih.gov More recently, a dual-catalytic system combining a copper(I) salt with a chiral phosphoric acid has been developed for the asymmetric radical aminotrifluoromethylation of alkenes. acs.org This method allows for the synthesis of CF₃-containing azaheterocycles with excellent enantioselectivity. acs.org

Another powerful transition-metal-based method involves the alkylation of chiral Ni(II) complexes of glycine (B1666218) or alanine (B10760859) Schiff bases. researchgate.netresearchgate.net These complexes serve as nucleophilic glycine equivalents, and their alkylation with appropriate electrophiles provides a scalable and operationally convenient route to ω-trifluoromethyl-containing amino acids with high yields and diastereoselectivity. researchgate.net

Table 2: Transition-Metal Catalyzed Synthesis of Trifluoromethylated Amino Compounds

| Metal Catalyst | Reaction Type | Substrates | Product | Key Advantages |

|---|---|---|---|---|

| Iridium | Allylic Amination | Allylic carbonates, Diacylamides | γ-Amino acid derivatives | Highly enantioselective C-N bond formation. nih.gov |

| Palladium | Allylic Functionalization | Methyl hexenoate, Imido-sulfur compounds | γ-Amino acid derivatives | Ene reaction/ brandeis.edunih.gov-rearrangement sequence. nih.gov |

| Copper(I)/Chiral Phosphoric Acid | Radical Aminotrifluoromethylation | Alkenes, Urea derivatives | CF₃-containing azaheterocycles | Dual-catalytic system; Excellent enantioselectivity. acs.org |

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.gov Recently, engineered enzymes have been developed to perform reactions not found in nature, including carbene transfer reactions. nih.govacs.org

A biocatalytic strategy for synthesizing enantioenriched α-trifluoromethyl amines has been developed through an asymmetric N–H carbene insertion reaction. nih.govresearchgate.net This method utilizes engineered variants of cytochrome c₅₅₂ from Hydrogenobacter thermophilus. nih.govresearchwithrutgers.com Through a combination of protein engineering (directed evolution) and substrate engineering, this enzyme was redesigned to catalyze the reaction between various aryl amines and benzyl (B1604629) 2-diazotrifluoropropanoate (a carbene donor). nih.govresearchgate.net

This chemoenzymatic approach affords chiral α-trifluoromethyl amino esters with high yields (up to >99%) and excellent enantiomeric ratios (up to 95:5 er). nih.govresearchwithrutgers.com Interestingly, by modifying the ester group of the diazo reagent, the enantioselectivity of the enzyme can be inverted, providing access to the opposite enantiomer with high selectivity (up to 99.5:0.5 er). researchgate.net This work represents the first example of a biocatalytic N–H carbenoid insertion with an acceptor-acceptor carbene donor, offering a sustainable route to valuable α-trifluoromethylated amines. nih.govresearchgate.net

Dynamic Kinetic Resolution for Enantiopure Access

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This is achieved by combining a rapid, catalyst-mediated racemization of the starting material with a highly enantioselective reaction that consumes one of the enantiomers faster than the other. wikipedia.orgprinceton.edu

In the context of fluoroalkylated amines, DKR has been applied to the stereoselective nucleophilic fluoroalkylation of imines. cas.cn A method has been developed that relies on the DKR of α-fluoro carbanions generated from a fluoromethyl sulfoximine (B86345) reagent. cas.cn The reaction of this reagent with imines, promoted by a suitable base like lithium diisopropylamide (LDA), leads to chiral β-fluoro amines with high diastereoselectivity. cas.cn Mechanistic studies suggest that a chelated transition state enables the transfer of chirality from the sulfur stereocenter of the sulfoximine to the newly formed fluorine-bearing carbon stereocenter. cas.cn

While not yet explicitly reported for this compound itself, the principle of DKR has been successfully applied in the industrial production of other optically pure amino acids and is a promising strategy for accessing enantiopure trifluoromethylated γ-amino acids. researchgate.netnih.gov

Alkylation of Chiral Glycine Equivalents

The alkylation of chiral nucleophilic glycine equivalents is a well-established and robust method for the asymmetric synthesis of a wide variety of non-natural amino acids. researchgate.netnih.gov This strategy involves using a chiral auxiliary to direct the stereoselective alkylation of a glycine-derived enolate.

A prominent example is the use of chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. researchgate.net These complexes provide a conformationally rigid structure that allows for highly diastereoselective alkylation reactions. An operationally simple and scalable asymmetric synthesis of linear, ω-trifluoromethyl-containing amino acids has been developed using this method. researchgate.net The alkylation of these chiral glycine and alanine equivalents with trifluoromethyl-containing alkyl halides proceeds with high yields (up to 90%) and excellent diastereoselectivity (up to 99%). researchgate.net After the alkylation step, the desired amino acid can be released by acidic hydrolysis, and the chiral ligand can often be recovered. researchgate.net This method has made previously inaccessible enantiomerically pure fluorinated amino acids readily available for further studies. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-acylpyrroles |

| γ-lactams |

| Acrylates |

| α,β-unsaturated lactones |

| γ-amino esters |

| Cinchonidine |

| Quinine |

| Allylic carbonates |

| Diacylamides |

| Methyl hexenoate |

| Chiral phosphoric acid |

| Azaheterocycles |

| Glycine |

| Alanine |

| Schiff bases |

| ω-Trifluoromethyl-containing amino acids |

| Cytochrome c₅₅₂ |

| Benzyl 2-diazotrifluoropropanoate |

| α-Trifluoromethyl amino esters |

| Aryl amines |

| Lithium diisopropylamide (LDA) |

| β-Fluoro amines |

| Fluoromethyl sulfoximine |

Stereoselective Conjugate Radical Addition Approaches

The formation of carbon-carbon bonds via radical reactions is a powerful tool in organic synthesis. For the preparation of trifluoromethylated γ-amino acids, stereoselective conjugate radical addition has emerged as a promising strategy. These methods often involve the generation of a prochiral α-amino radical, which then adds to a Michael acceptor.

A key challenge is controlling the stereochemistry of the newly formed chiral center. Recent advancements have demonstrated that cooperative catalysis, combining photoredox catalysis with chiral Lewis acid catalysis, can effectively control the enantioselectivity of these additions. scispace.com In one approach, an iridium photocatalyst generates an α-amino radical from an amine precursor. acs.org This nucleophilic radical is then guided by a chiral phosphoric acid catalyst, which forms a network of noncovalent interactions with both the radical and the Giese acceptor (an α,β-unsaturated compound). acs.org This organization within the catalyst's chiral pocket directs the radical addition, leading to high enantioselectivity. acs.org The products of these reactions are analogues of γ-aminobutyric acid. acs.org This dual-catalysis approach separates the radical generation step from the stereocontrolling step, providing a versatile platform for asymmetric radical reactions. scispace.com

Novel Synthetic Routes and Reaction Development

The development of new synthetic methods has been crucial for accessing complex trifluoromethylated γ-amino acids. These routes often focus on creating C-C bonds efficiently while maintaining control over the molecule's final stereochemistry.

Umpolung, or polarity inversion, strategies offer a conceptually novel approach to synthesis. In the context of γ-amino acid synthesis, trifluoromethyl imines, which typically act as electrophiles, are converted into nucleophilic species. This has been successfully achieved using chiral phase-transfer catalysts derived from cinchona alkaloids. nih.govresearchgate.net

Enabled by these catalysts, the umpolung addition of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles has been realized with high levels of control. nih.govbrandeis.edunih.gov This catalytic asymmetric transformation provides a direct route to highly enantiomerically enriched chiral trifluoromethylated γ-amino acids and their corresponding γ-lactams. nih.govbrandeis.edu The reactions proceed with excellent chemo-, regio-, diastereo-, and enantioselectivity, often with catalyst loadings as low as 0.2 to 5.0 mol%. nih.govresearchgate.netnih.gov The addition of co-additives like mesitol has been found to accelerate reaction rates and improve stereoselectivity. nih.gov This method is notable for its ability to construct β,γ-disubstituted γ-amino acid derivatives from achiral starting materials with high diastereoselectivity and enantioselectivity. nih.gov

The versatility of this method is demonstrated by its tolerance for a wide range of substituents on the trifluoromethyl imine, as shown in the table below.

| Entry | Imine Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | n-Hexyl | 96 | 93 |

| 2 | (CH₂)₂Ph | 95 | 92 |

| 3 | (CH₂)₃Cl | 93 | 91 |

| 4 | (CH₂)₄OBn | 95 | 93 |

| 5 | Cyclohexyl | 98 | 94 |

| 6 | Cyclopentyl | 96 | 92 |

| 7 | Isopropyl | 94 | 93 |

| 8 | sec-Butyl | 95 | 95 |

Table 1: Substrate scope of the asymmetric umpolung addition of various aliphatic trifluoromethyl imines to an α,β-unsaturated N-acylpyrrole, demonstrating high yields and enantioselectivities. Data sourced from Angewandte Chemie International Edition. nih.gov

An alternative to introducing fluorine late in a synthetic sequence is to begin with readily available fluorinated starting materials. sigmaaldrich.com This building block approach leverages the existing fluorine-containing moiety and focuses on constructing the amino acid backbone around it.

One powerful example involves the use of chiral Ni(II) complexes of glycine Schiff bases. beilstein-journals.orgmdpi.com These complexes serve as chiral nucleophilic glycine equivalents that can be alkylated with fluorinated electrophiles. For instance, the alkylation of an (S)-proline-derived Ni(II) complex with 2,2,2-trifluoroethyl iodide under basic conditions proceeds with high diastereoselectivity. beilstein-journals.orgmdpi.com Subsequent disassembly of the resulting nickel complex releases the desired trifluoromethylated amino acid and allows for the recovery of the chiral auxiliary, making the process efficient and scalable. beilstein-journals.orgmdpi.com This strategy has been applied to the decagram-scale synthesis of fluorinated analogs of phenylalanine and both diastereomers of trifluoroleucine. beilstein-journals.org Other methods include Negishi cross-coupling reactions of iodo-amino acid derivatives with fluorinated partners to access fluorinated β- and γ-amino acids. nih.gov

Direct fluorination or fluoroalkylation of amino acid precursors represents a major strategy for creating these molecules. nih.gov These methods can be broadly categorized as either nucleophilic or electrophilic.

Nucleophilic fluorination involves the use of reagents that deliver a fluoride (B91410) anion (F⁻) to an electrophilic carbon center. Common reagents for this purpose include diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. nih.govnih.govmdpi.com These are often used to convert alcohols or carbonyl groups into C-F bonds. nih.gov For example, γ-hydroxy carboxamides can be treated with organoaluminum reagents to induce an intramolecular SN2 reaction, where the amide nitrogen displaces a fluorine atom on the α-carbon, forming α-amino-α-trifluoromethyl-γ-lactones. researchgate.netresearchgate.net

Electrophilic fluorination employs reagents that deliver an electrophilic fluorine cation equivalent ("F⁺") to a nucleophilic carbon. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used for this purpose. nih.govmdpi.com These methods are often applied to enolates or other carbanion equivalents to install a fluorine atom. nih.gov

Beyond single fluorine atom introduction, fluoroalkylation methods introduce groups like trifluoromethyl (CF₃). The Ruppert-Prakash reagent (TMSCF₃) is a key nucleophilic trifluoromethylating agent, while Togni reagents are used for electrophilic trifluoromethylation. nih.govmdpi.com

To enhance synthetic efficiency and reduce step counts, chemists have developed multicomponent reactions (MCRs) and tandem (or cascade) processes. These strategies assemble complex molecules from three or more starting materials in a single operation.

A visible-light-driven three-component reaction has been developed for the synthesis of protected α-monofluoro-γ-amino acid derivatives. researchgate.net This method combines a simple enamide, quinoxalin-2(1H)-one, and a fluorinated malonate derivative under mild conditions, showcasing an efficient way to build molecular complexity. researchgate.net

In the realm of biocatalysis, enzymatic tandem reactions provide an elegant route to chiral γ-hydroxy-α-amino acids. nih.gov One such process involves a two-step, one-pot sequence starting with an enantioselective aldol (B89426) addition of pyruvate (B1213749) to an aldehyde, catalyzed by a pyruvate hydratase-aldolase. The resulting chiral 4-hydroxy-2-oxo acid is then aminated in the same pot using an S-selective transaminase to yield the final product with high stereoselectivity. nih.gov

Control of Regioselectivity in γ-Amino Acid Formation

A critical aspect of synthesizing γ-amino acids is controlling the position of the amino group. In many reactions, there is a possibility of forming α, β, or γ isomers. Achieving high regioselectivity for the desired γ-product is paramount.

In the umpolung addition of trifluoromethyl imines, the choice of catalyst is crucial for controlling regioselectivity. nih.gov While simple phase-transfer catalysts can lead to mixtures of regioisomers, specifically designed cinchona alkaloid-derived catalysts can direct the reaction to almost perfect regioselectivity for the γ-adduct. nih.gov

Similarly, in the catalytic enantioselective synthesis of trifluoromethyl-substituted homoallylic amines, a boron-containing catalyst derived from L-threonine was developed. researchgate.netnih.gov This catalyst promotes the reaction of in-situ generated NH-ketimines with an allyl boronate, affording the desired products with outstanding α:γ selectivity (>98:2), meaning the reaction overwhelmingly occurs at the desired γ-position relative to the nitrogen. researchgate.netnih.gov The catalyst's structure is thought to enhance the Lewis acidity of the boron center, accelerating the desired C-C bond formation over competing side reactions. nih.gov DFT calculations and mechanistic studies have been employed to understand how catalyst and substrate electronics, along with steric factors, govern reactivity and selectivity in these complex transformations. acs.org

Reactivity Profiles of Trifluoromethylated Amino Acids

The presence of a trifluoromethyl group profoundly influences the reactivity of nearby functional groups in amino acids. These effects are primarily electronic and steric in nature.

Electronic and Steric Effects of the Trifluoromethyl Group on Functional Group Reactivity

The trifluoromethyl (CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This property significantly impacts the reactivity of adjacent amino and carboxylic acid functionalities. The CF3 group decreases the nucleophilicity of the amino group and increases the acidity of the carboxylic acid group. mdpi.com The steric bulk of the trifluoromethyl group, which is larger than a methyl group, can also hinder the approach of reagents to the reactive centers of the molecule. mdpi.commdpi.com These combined electronic and steric effects can modulate the reactivity of trifluoromethylated amino acids in chemical transformations. nih.gov

Modifications of Amino and Carboxylic Acid Functionalities

The amino and carboxylic acid groups of trifluoromethylated amino acids can undergo a variety of chemical modifications. The amino group can be acylated, alkylated, or used in the formation of amides and sulfonamides. For instance, the amino group can react with acid anhydrides under mildly basic conditions. researchgate.net The carboxylic acid group can be converted into esters, amides, or acid halides. These modifications are crucial for the synthesis of more complex molecules and for the incorporation of these amino acids into peptides. The increased acidity of the carboxylic acid can facilitate its activation for coupling reactions. chemrevlett.com

Synthesis of Chemically Modified Derivatives for Research Applications

Derivatives of this compound and its analogues are synthesized for various research applications, including their use as enzyme inhibitors and probes for studying biological systems. The synthesis of these derivatives often involves the protection of the amino and carboxylic acid groups, followed by modification of the carbon backbone or the introduction of other functional groups. For example, derivatives have been investigated for their potential to modulate the activity of nitric oxide synthase. The synthesis of trifluoromethylpyrimidine derivatives has also been explored for their potential as EGFR inhibitors. nih.gov

| Derivative Type | Synthetic Approach | Research Application | Reference |

| Enzyme Inhibitors | Modification of the amino or carboxylic acid group to mimic the transition state of an enzymatic reaction. | Modulation of nitric oxide synthase activity. | |

| Peptide Mimetics | Incorporation into peptide chains to enhance stability and biological activity. | Development of more potent and stable peptide-based drugs. | ehu.es |

| Antiviral Agents | Synthesis of complex heterocyclic derivatives. | Investigation as promising antiviral agents. | mdpi.com |

| Antitumor Agents | Synthesis of trifluoromethylpyrimidine derivatives. | Development of EGFR inhibitors for cancer therapy. | nih.gov |

Site-Selective Trifluoromethylation and Fluoroalkylation of Amino Acid Residues within Peptides and Proteins

The direct introduction of trifluoromethyl groups into peptides and proteins is a powerful tool for modifying their properties. Several methods have been developed for the site-selective trifluoromethylation of amino acid residues.

Radical-Based Trifluoromethylation Methodologies

Radical-based approaches are widely used for the trifluoromethylation of aromatic amino acid residues in peptides and proteins. nih.govnih.gov These methods typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, such as sodium trifluoromethanesulfinate (Langlois' reagent). nih.govacs.org The reaction can be initiated by a stoichiometric oxidant or through visible light photoredox catalysis. nih.govresearchgate.net These reactions are often performed under mild, biocompatible conditions and can be used to modify unprotected peptides. nih.govscispace.com Tryptophan and tyrosine are common targets for radical trifluoromethylation. nih.govresearchgate.net

| Method | Reagents | Target Residues | Key Features | Reference |

| Oxidant-Based | Sodium trifluoromethanesulfinate, tert-butyl hydroperoxide | Tryptophan, Tyrosine | Mild, biocompatible conditions; suitable for unprotected peptides. | nih.gov |

| Photoredox Catalysis | Sodium trifluoromethanesulfinate, photocatalyst, visible light | Tryptophan, Tyrosine | High efficiency; can be used for complex peptides. | nih.govresearchgate.net |

| Copper-Catalyzed | Trifluoromethylating agent, Copper catalyst | Tryptophan | High chemoselectivity for Trp residues. | acs.org |

Electrochemical and Photochemical Approaches to Trifluoromethylation

Electrochemical and photochemical methods offer alternative strategies for generating trifluoromethyl radicals for the modification of peptides and proteins.

Electrochemical Approaches: An indirect electrochemical strategy has been developed for the trifluoromethylation of tryptophan residues in oligopeptides. researchgate.net This method utilizes a mediator, such as ferrocene, to facilitate the generation of the trifluoromethyl radical, leading to the selective modification of tryptophan. researchgate.net

Photochemical Approaches: Photochemical methods involve the use of light to generate trifluoromethyl radicals. rsc.orgolemiss.edu One approach utilizes the photolysis of a suitable precursor to generate the •CF3 radical. olemiss.eduolemiss.edu Another strategy employs a photocage that releases a trifluoromethyl radical upon irradiation with visible light. nih.gov These methods can achieve rapid and site-selective trifluoromethylation of aromatic residues such as tryptophan, tyrosine, and histidine. rsc.orgnih.gov

Advanced Spectroscopic and Structural Characterization of 5 Amino 3 Trifluoromethyl Pentanoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 5-Amino-3-(trifluoromethyl)pentanoic acid, offering unparalleled information at the atomic level. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted approach to structural elucidation.

The trifluoromethyl (-CF₃) group serves as a powerful and sensitive reporter for molecular studies using ¹⁹F NMR spectroscopy. The ¹⁹F nucleus possesses a high gyromagnetic ratio (83% of the sensitivity of ¹H) and a 100% natural abundance, resulting in high detection sensitivity. nsf.gov Furthermore, the chemical shift of the ¹⁹F nucleus is exceptionally sensitive to the local electronic environment, spanning a vast range that minimizes signal overlap and amplifies the effects of subtle molecular changes. nih.govresearchgate.net

The chemical shift of the -CF₃ group in this compound is highly responsive to changes in solvent polarity, local dielectric constant, and magnetic shielding. nih.govresearchgate.net This sensitivity allows ¹⁹F NMR to be used as a non-perturbing probe to monitor conformational changes. For instance, alterations in the molecule's folding or binding to other species would change the environment around the -CF₃ group, leading to a measurable change in its ¹⁹F chemical shift. nih.gov This makes the trifluoromethyl group an effective "spy" for studying molecular interactions and dynamics in solution. rsc.org Research on various trifluoromethyl-containing probes has demonstrated that their ¹⁹F chemical shifts vary significantly with solvent polarity, providing a method to gauge the local environment's nature. nih.govresearchgate.net

¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon skeleton and proton arrangement of this compound. These techniques verify the presence of key functional groups and establish atomic connectivity.

In ¹H NMR, the protons of the primary amine typically appear as a broad signal in the δ 1.5–2.5 ppm range, while the protons on the carbon backbone will resonate at distinct chemical shifts influenced by the adjacent electron-withdrawing trifluoromethyl and carboxylic acid groups.

¹³C NMR provides complementary information, with the carbonyl carbon of the carboxylic acid appearing significantly downfield. The carbon atom bonded to the three fluorine atoms exhibits a characteristic quartet in a proton-decoupled spectrum due to one-bond C-F coupling. The chemical shifts of carbonyl carbons in amino acid derivatives have been shown to be correlated with solvent polarities, which can provide additional information about intermolecular interactions. mdpi.com

Below is a table of expected NMR chemical shift ranges for this compound.

| Atom | Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| H on C2 | ¹H | ~ 2.4 - 2.6 | Multiplet | Adjacent to COOH group. |

| H on C3 | ¹H | ~ 2.8 - 3.0 | Multiplet | Adjacent to CF₃ group. |

| H on C4 | ¹H | ~ 1.8 - 2.0 | Multiplet | |

| H on C5 | ¹H | ~ 2.9 - 3.1 | Multiplet | Adjacent to NH₂ group. |

| H on NH₂ | ¹H | ~ 1.5 - 2.5 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| C1 (COOH) | ¹³C | ~ 175 - 180 | Singlet | |

| C2 | ¹³C | ~ 35 - 40 | Singlet | |

| C3 | ¹³C | ~ 40 - 45 | Quartet (¹JCF) | Coupled to three fluorine atoms. |

| C4 | ¹³C | ~ 30 - 35 | Singlet | |

| C5 | ¹³C | ~ 40 - 45 | Singlet | |

| CF₃ | ¹³C | ~ 125 - 130 | Quartet (¹JCF) | |

| CF₃ | ¹⁹F | ~ -60 to -70 | Singlet | Relative to a standard like CFCl₃. |

Note: These are estimated values and can vary based on solvent, pH, and temperature.

Determining the three-dimensional structure, or stereochemistry, is crucial for understanding the molecule's function. NMR techniques, particularly two-dimensional methods, are invaluable for this purpose. Through-space spin-spin couplings (TSCs), which are distinct from through-bond couplings, can be observed between nuclei that are spatially close, regardless of their bonding network. nih.gov

The ¹H–¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is particularly powerful for this application. A HOESY cross-peak between a specific proton and the fluorine atoms of the -CF₃ group provides direct evidence of their spatial proximity. nih.govacs.org This information can be used to define the preferred rotational conformations (rotamers) around the C-C bonds of the pentanoic acid backbone and to assign the relative stereochemistry in chiral analogs. Studies on trifluoroacetamide (B147638) derivatives have successfully used ¹H-¹⁹F HOESY to establish the stereochemistry of major and minor conformers in solution. nih.govacs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a primary technique for determining the molecular weight of this compound and confirming its elemental composition. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺. For the hydrochloride salt of the compound (C₆H₁₀F₃NO₂·HCl), the theoretical mass-to-charge ratio (m/z) for the protonated free amine would be approximately 202.07.

High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. Typical fragmentation pathways for amino acids include the loss of water (H₂O) and the neutral loss of the carboxyl group (44 Da as CO₂). The presence of the stable trifluoromethyl group will also influence the fragmentation, leading to characteristic product ions that help confirm the structure.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the exact position of each atom.

A successful crystallographic analysis of this compound or its analogs would provide:

Absolute Configuration: For a chiral sample, the analysis can unambiguously determine the R or S configuration at the stereocenter (C3). researchgate.net

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the molecular geometry.

Conformation: The exact conformation of the molecule as it exists in the crystal lattice, including the torsion angles along the carbon backbone.

Intermolecular Interactions: A detailed view of how molecules pack together, revealing hydrogen bonding networks between the amine (N-H) and carboxylic acid (C=O and O-H) groups, as well as other potential dipole-dipole or van der Waals interactions. weizmann.ac.il

This information is critical for understanding the molecule's intrinsic structural preferences and its interactions in a condensed phase.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. These two techniques are complementary; some vibrational modes that are strong in IR spectra may be weak or absent in Raman spectra, and vice versa. spectroscopyonline.com This combined approach provides a more complete vibrational fingerprint of the molecule. epequip.com

For this compound, characteristic vibrational bands can be assigned to its specific functional groups. The data can be used to confirm the presence of the amine, carboxylic acid, and trifluoromethyl moieties. While FTIR can distinguish racemic and enantiopure forms of compounds based on differences in crystal symmetry and hydrogen bonding, it cannot distinguish between different enantiomers themselves. thermofisher.com

The following table summarizes the expected key vibrational frequencies.

| Functional Group | Vibration Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching (H-bonded) | FT-IR | 2500 - 3300 | Broad |

| N-H (Amine) | Stretching | FT-IR / FT-Raman | 3300 - 3500 | Medium |

| C-H (Alkyl) | Stretching | FT-IR / FT-Raman | 2850 - 3000 | Medium-Strong |

| C=O (Carboxylic Acid) | Stretching | FT-IR | 1700 - 1730 | Strong |

| N-H (Amine) | Bending (Scissoring) | FT-IR | 1550 - 1650 | Medium |

| C-F (CF₃) | Symmetric/Asymmetric Stretching | FT-IR | 1100 - 1350 | Very Strong |

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment and physical state (solid or liquid).

Computational Chemistry and Theoretical Investigations on Trifluoromethylated Amino Acids

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure and energetics of trifluoromethylated amino acids. DFT methods, such as B3LYP and M06-2X, are employed to predict molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost. nih.govresearchgate.net

For a molecule like 5-amino-3-(trifluoromethyl)pentanoic acid, DFT calculations would typically begin with geometry optimization to find the lowest energy structure. From this optimized structure, various properties can be calculated. For instance, the calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can provide insights into the molecule's reactivity. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.govnih.gov

In a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265), DFT calculations at the M06-2X level revealed a HOMO-LUMO energy gap of 5.52 eV, indicating that the presence of the CF₃ group influences the compound's reactivity. nih.gov Similar calculations on related amino acids help elucidate thermodynamic properties and the strength of intermolecular interactions, such as hydrogen bonding. etsu.edu

Table 1: Representative DFT-Calculated Properties for a Related Trifluoromethyl Compound

| Property | Calculated Value | Method/Basis Set | Significance |

|---|---|---|---|

| HOMO Energy | - | M06-2X/6-311++G(d,p) | Relates to electron-donating ability |

| LUMO Energy | - | M06-2X/6-311++G(d,p) | Relates to electron-accepting ability |

| Energy Gap (ΔE) | 5.52174 eV | M06-2X/6-311++G(d,p) | Indicator of chemical reactivity nih.gov |

| Dipole Moment | - | B3LYP/6-311++G(d,p) | Measures molecular polarity |

Note: Data is for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole as a representative example. nih.gov

Molecular Modeling for Conformational Analysis and Prediction

The three-dimensional shape, or conformation, of an amino acid is critical to its biological function and interactions with other molecules. Molecular modeling techniques are used to explore the conformational landscape of flexible molecules like this compound. The presence of the bulky and highly electronegative CF₃ group can significantly restrict conformational freedom compared to a methyl group. acs.org

Conformational analysis typically involves systematically rotating single bonds (e.g., C-C bonds in the pentanoic acid backbone) and calculating the potential energy of each resulting conformer. This process generates a potential energy surface, highlighting the most stable, low-energy conformations. Such studies have shown that for many molecules, certain conformations are strongly preferred due to factors like steric hindrance and electrostatic interactions. acs.orgnih.gov For example, analysis of ester and amide bonds, common in medicinal chemistry, reveals a strong preference for planar conformations to maximize resonance stabilization. acs.org

Molecular dynamics (MD) simulations can also provide a dynamic picture of conformational behavior over time, showing how the molecule might change shape in a solvent or when interacting with a biological target like a protein. researchgate.net

Mechanistic Studies of Synthetic Reactions and Enantioselectivity

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions used to synthesize chiral molecules like trifluoromethylated amino acids. Theoretical studies can map out the entire reaction pathway, identifying transition states and intermediates. This allows researchers to understand the factors that control the reaction's speed, yield, and stereochemical outcome. nih.gov

For the synthesis of chiral α-trifluoromethyl amines, computational studies have been used to understand the origin of enantioselectivity in enzyme-catalyzed reactions. nih.gov DFT calculations can model the interaction between a substrate and an enzyme's active site, for instance, a heme cofactor in an engineered cytochrome. By comparing the energies of the transition states leading to the two different enantiomers (pro-S vs. pro-R), researchers can predict which product will be favored. These models have shown that enantioselectivity can be dictated by the formation of specific intermediates, such as a heme-bound ylide complex, and that the steric bulk of reagents can even invert the selectivity. nih.gov

These mechanistic insights are crucial for designing more efficient and selective catalysts for the synthesis of valuable compounds like this compound and its derivatives. mdpi.comnih.gov

Analysis of Electronic Properties and Reactivity Descriptors

DFT calculations provide a wealth of information about a molecule's electronic properties, which can be used to predict its reactivity. nih.gov So-called "conceptual DFT" provides a framework for defining chemical reactivity descriptors. frontiersin.org

Key reactivity descriptors include:

Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are calculated from the energies of the HOMO and LUMO. nih.gov For example, the energy gap between HOMO and LUMO is related to the chemical hardness; a larger gap suggests lower reactivity. nih.gov The Molecular Electrostatic Potential (MEP) surface is another useful tool. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for predicting sites of interaction. nih.gov

Table 2: Key Reactivity Descriptors Derived from Conceptual DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Source: Based on principles described in multiple sources. nih.govfrontiersin.org

Studies on Fluorine-Carbon Bond Properties and Interactions

The unique properties of the trifluoromethyl group stem from the nature of the fluorine-carbon (F-C) bond. This bond is highly polarized and exceptionally strong. Computational studies allow for a detailed analysis of these bonds and the non-covalent interactions they participate in.

The CF₃ group significantly impacts a molecule's properties in several ways:

Increased Lipophilicity: The CF₃ group is more lipophilic than a methyl group, which can enhance properties like cell membrane permeability.

Metabolic Stability: The strength of the C-F bond makes the CF₃ group resistant to metabolic degradation.

Unique Non-covalent Interactions: The CF₃ group can engage in dipole-dipole interactions and other electrostatic effects due to the high electronegativity of fluorine atoms.

Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution and characterize the nature of chemical bonds and weak interactions involving fluorine. nih.gov These analyses help explain how the CF₃ group can alter the pKa of nearby functional groups or interact with enzyme active sites, providing a rationale for the observed biological activity of fluorinated molecules.

Research Applications of 5 Amino 3 Trifluoromethyl Pentanoic Acid and Its Analogs in Chemical Biology and Protein Science

Incorporation into Peptides and Proteins for Biomacromolecular Research

The ability to incorporate unnatural amino acids like 5-amino-3-(trifluoromethyl)pentanoic acid into the primary sequence of peptides and proteins is a cornerstone of modern protein engineering. This allows for the precise modification of biomacromolecular properties.

Genetic Code Expansion and Unnatural Amino Acid Incorporation Strategies

The site-specific incorporation of unnatural amino acids (UAAs) into proteins in living cells has been made possible through the expansion of the genetic code. nih.govnih.gov This is typically achieved by co-expressing an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is specific for the UAA. nih.gov The UAA is then incorporated in response to a unique codon, most commonly the amber stop codon (UAG), which is introduced at the desired site in the gene of interest. nih.govnih.gov This methodology has been successfully used to incorporate a variety of UAAs, including fluorinated amino acids, into proteins in both prokaryotic and eukaryotic cells. nih.govgoogle.com

In vitro protein synthesis systems offer an alternative and robust platform for producing proteins containing UAAs. nih.govgoogle.com These cell-free systems are not constrained by cell viability or membrane permeability, allowing for the efficient incorporation of a wider range of UAAs. nih.gov Both in vivo and in vitro methods have been instrumental in introducing fluorinated amino acids for various applications in protein science. nih.govgoogle.com

Effects on Peptide and Protein Structure, Stability, and Folding

The incorporation of trifluoromethyl-containing amino acids can have significant effects on the structure, stability, and folding of peptides and proteins. nih.govnih.gov The hydrophobic effect is a primary driving force in protein folding, and the increased hydrophobicity of fluorinated amino acids generally contributes to enhanced protein stability. nih.gov For instance, the substitution of valine with a trifluoromethyl-containing analog in the core of a globular protein was shown to increase its stability by 1.4 kcal/mol per residue. nih.gov This increased stability is often attributed to a decrease in the unfolding rate and a slight increase in the folding rate. nih.gov

However, the effect of fluorination on secondary structure can be context-dependent. nih.gov While fluorination of residues in the hydrophobic core of a protein tends to stabilize its structure, the impact on secondary structure propensities, such as α-helices and β-sheets, can vary. nih.govacs.org Some studies have suggested that highly fluorinated amino acids may have a lower propensity to form α-helices compared to their hydrocarbon counterparts, while they may be more suitable for stabilizing β-sheets. acs.org

Modulation of Hydrophobicity and Lipophilicity in Biomolecules

A key feature of the trifluoromethyl group is its ability to significantly increase the hydrophobicity and lipophilicity of the amino acid side chain. nih.govdigitellinc.com This "superhydrophobic" effect can be harnessed to modulate the properties of peptides and proteins. nih.gov The increased hydrophobicity can be quantified using chromatographic methods, which measure the isocratic hydrophobicity index (φ₀). nih.govresearchgate.net Studies have shown that the incorporation of a single CF₃ group can substantially increase the φ₀ value of a peptide, indicating a significant enhancement of its hydrophobic character. nih.gov

This increased lipophilicity can have important implications for the biological activity of peptides, for example, by potentially enhancing their ability to cross cell membranes. nih.gov However, the relationship between trifluorination and lipophilicity is not always straightforward and can be influenced by the position of the trifluoromethyl group relative to other functional groups in the molecule. nih.gov

| Peptide | Modification | Isocratic Hydrophobicity Index (φ₀) | Reference |

|---|---|---|---|

| PLG (Pro-Leu-Gly-NH₂) | Native Peptide | ~12 | nih.gov |

| (2S,4R)-CF₃-Pro-Leu-Gly-NH₂ | Incorporation of a CF₃ group | ~30 | nih.gov |

| (2S,4S)-CF₃-Pro-Leu-Gly-NH₂ | Incorporation of a CF₃ group | ~30 | nih.gov |

Engineering Proteolytic and Thermal Stability of Peptides

The incorporation of α-trifluoromethyl-substituted amino acids into peptides is an effective strategy for enhancing their stability against proteolytic degradation. nih.govnih.gov The steric hindrance provided by the trifluoromethyl group at the α-carbon can prevent the peptide from being recognized and cleaved by proteases. nih.gov Studies on model peptides have demonstrated that substitution at the P1 position relative to the cleavage site of α-chymotrypsin can lead to absolute proteolytic stability. nih.gov Significant increases in stability have also been observed with substitutions at the P2 and P'2 positions. nih.gov

The proteolytic stability of peptides containing fluorinated amino acids is a complex phenomenon that can be influenced by the specific enzyme, the position of the substitution, and the fluorine content of the side chain. nih.govnih.gov In addition to proteolytic stability, the incorporation of fluorinated amino acids, particularly those with trifluoromethyl groups, has been shown to enhance the thermal stability of proteins. nih.govnih.gov

Probing Biomolecular Interactions and Dynamics

The unique properties of the fluorine atom make it an excellent probe for studying the intricacies of biomolecular interactions and the dynamic nature of proteins.

Use as ¹⁹F NMR Probes for Protein Conformational Changes and Ligand Binding

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure and dynamics, largely due to the favorable properties of the ¹⁹F nucleus. nih.govnih.gov It has a spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance, leading to high sensitivity. nih.gov Crucially, since fluorine is absent in naturally occurring biological systems, ¹⁹F NMR spectra are free from background signals. nih.govnih.gov

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local environment, making it an ideal reporter for conformational changes in proteins. nih.govnih.gov Even subtle changes in van der Waals packing or local electrostatic fields can lead to significant changes in the ¹⁹F chemical shift. nih.gov This sensitivity allows researchers to map out regions of a protein that are involved in conformational changes upon ligand binding or interaction with other molecules. nih.govacs.org

The incorporation of amino acids containing a trifluoromethyl group, such as analogs of this compound, provides a particularly useful ¹⁹F NMR probe. The three magnetically equivalent fluorine atoms of the CF₃ group often give rise to a single, sharp resonance with favorable relaxation properties, which enhances sensitivity. biorxiv.org This has enabled the use of ¹⁹F NMR to study large protein complexes and to detect ligand binding in real-time, even within living cells. nih.govacs.org

| Probe Type | Key Properties | Primary Applications | References |

|---|---|---|---|

| Fluorinated Aromatic Amino Acids | Sensitive to local environment, can be incorporated biosynthetically. | Mapping protein conformational changes, studying ligand and effector protein binding sites. | nih.gov |

| Trifluoromethyl (-CF₃) Groups | High sensitivity due to three equivalent fluorine atoms, favorable relaxation properties. | Studying large membrane proteins, real-time ligand binding assays, in-cell NMR. | nih.govbiorxiv.orgacs.org |

| Cysteine-conjugated Monofluoroethyl (mFE) Label | Ultrasensitive to conformational changes with a large chemical shift dispersion. | Detecting hidden states of membrane transporters, guiding structural elucidation. | biorxiv.org |

Investigating Enzyme Kinetics and Protein-Protein Interactions

The introduction of fluorinated motifs, particularly the trifluoromethyl (CF3) group, into amino acid structures can significantly influence their interaction with biological macromolecules. The unique electronic properties of the CF3 group, such as its high electronegativity and lipophilicity, can alter the binding affinity and kinetics of enzymes, as well as mediate protein-protein interactions.

Research into the effects of incorporating trifluoromethyl-L-phenylalanine (tfm-Phe) at the surface of the enzyme transketolase revealed notable impacts on its stability. Specifically, the introduction of tfm-Phe at a solvent-exposed site led to a significant increase in the thermal transition midpoint (Tm) by 7.5 °C, indicating enhanced thermal stability. While the enzyme's kinetic parameters, such as kcat and Km, were largely unchanged, the increased stability suggests that the fluorinated amino acid can confer beneficial properties without disrupting the catalytic activity. This stabilization is likely due to favorable interactions between the trifluoromethyl group and the surrounding solvent or other residues. nih.gov

The trifluoromethyl group can also play a crucial role in mediating interactions within protein-ligand complexes. Studies on menin-MLL inhibitors have demonstrated that the introduction of trifluoromethyl groups can considerably improve inhibitory activity. nih.gov High-resolution crystal structures revealed that these trifluoromethyl groups engage in short, multipolar interactions with the protein backbone, specifically with carbonyl groups (C–F···C=O interactions). nih.gov This type of orthogonal multipolar interaction can significantly enhance binding affinity. The strategic placement of fluorine atoms to facilitate these interactions has been shown to improve the activity of inhibitors by as much as 5- to 10-fold. nih.gov These findings highlight the potential of using trifluoromethylated building blocks to modulate protein-protein interactions by designing ligands that form specific, stabilizing contacts with the protein backbone.

While direct kinetic or extensive protein-protein interaction studies for this compound are not widely documented, the principles derived from studies on analogous compounds provide a strong basis for its potential applications. The trifluoromethyl group in its structure is poised to influence enzyme binding and protein interactions through similar mechanisms, making it a valuable tool for chemical biology and protein science research.

Radiochemical Labeling for Biomedical Research Imaging (Non-Clinical Focus)

Synthesis of ¹⁸F-Labeled Analogs for Positron Emission Tomography (PET) Research Tracers

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of molecules labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F). nih.gov The development of ¹⁸F-labeled amino acids as PET tracers has garnered significant interest for visualizing and studying altered metabolic states, particularly in oncology research. acs.orgnih.gov The favorable half-life of ¹⁸F (109.8 minutes) allows for multi-step synthesis and imaging over a practical timescale. nih.gov

The synthesis of ¹⁸F-labeled analogs of this compound would involve the incorporation of the ¹⁸F isotope into the molecule. Given the presence of the trifluoromethyl group, a key strategy would be the development of [¹⁸F]trifluoromethylation methods. Recent advancements in radiochemistry have expanded the toolbox for creating [¹⁸F]CF₃-containing radiotracers, overcoming previous challenges of low radiochemical yields and purity. nih.gov

One promising approach involves the [¹⁸F]trifluoromethylthiolation of precursor molecules. For instance, the synthesis of [¹⁸F]trifluoromethyl cysteine, an amino acid mimic, has been achieved through the reaction of a cyclic sulfamidate precursor with a [¹⁸F]trifluoromethylating agent. nih.gov This method represents a direct way to assemble the [¹⁸F]trifluoromethyl group onto an amino acid scaffold.

Another general strategy for synthesizing ¹⁸F-labeled amino acids is through nucleophilic substitution on a suitable precursor. For example, the radiosynthesis of fluorinated analogs of α-aminoisobutyric acid, [¹⁸F]FAMP and [¹⁸F]N-MeFAMP, was accomplished with high yields by treating cyclic sulfamidate precursors with no-carrier-added [¹⁸F]fluoride, followed by acid hydrolysis. acs.orgresearchgate.net This "one-pot" synthesis approach is efficient and produces the desired radiolabeled amino acids in high radiochemical purity. acs.org

The general workflow for producing an ¹⁸F-labeled tracer for PET research involves several key steps, as outlined in the table below.

| Step | Description | Key Considerations |

| 1. Production of ¹⁸F | Fluorine-18 is typically produced in a cyclotron by bombarding ¹⁸O-enriched water with protons. openmedscience.com | High yield and purity of the initial [¹⁸F]fluoride are crucial for subsequent labeling steps. |

| 2. Radiosynthesis | The [¹⁸F]fluoride is then used in a chemical reaction to label a precursor molecule. For a trifluoromethylated compound, this could involve a direct [¹⁸F]trifluoromethylation reaction or a nucleophilic substitution. nih.govopenmedscience.comnih.gov | The choice of precursor and reaction conditions are optimized to achieve high radiochemical yield, purity, and specific activity. Automation is often used to ensure reproducibility and radiation safety. openmedscience.com |

| 3. Purification | The crude radiolabeled product is purified, typically using high-performance liquid chromatography (HPLC), to remove unreacted precursors and byproducts. openmedscience.com | The purification method must be efficient and rapid to minimize decay of the ¹⁸F isotope. |

| 4. Formulation | The purified ¹⁸F-labeled tracer is formulated in a biocompatible solution suitable for in vivo administration in preclinical research models. | The final product must be sterile and pyrogen-free. |

The development of ¹⁸F-labeled analogs of this compound would provide valuable research tools for investigating biological processes where this compound or its targets are involved, leveraging the high sensitivity and quantitative nature of PET imaging.

Design of Peptidomimetics and Noncanonical Amino Acid Building Blocks for Advanced Organic Synthesis

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy in medicinal chemistry to create peptidomimetics with enhanced therapeutic properties. researchgate.netmdpi.comnih.gov Peptidomimetics are designed to mimic the structure and function of natural peptides but often exhibit improved stability against enzymatic degradation, better bioavailability, and altered conformational properties. nbinno.com this compound represents a valuable non-canonical building block for the design of such advanced molecules.

The presence of the trifluoromethyl (CF₃) group is a key feature that imparts unique characteristics to peptides. The CF₃ moiety is known for its strong electron-withdrawing nature and high lipophilicity, which can significantly influence a peptide's metabolic stability, binding affinity, and pharmacokinetic profile. nbinno.com By strategically placing trifluoromethylated amino acids within a peptide sequence, researchers can protect susceptible peptide bonds from cleavage by proteases, thereby extending the in vivo half-life of the peptide. nbinno.com

Furthermore, the steric and electronic effects of the trifluoromethyl group can modulate the secondary structure of peptides. nbinno.com This conformational constraint can be advantageous for designing peptides with high specificity and potency for their biological targets. Fluorinated amino acids, including those with CF₃ groups, have been shown to stabilize peptide secondary structures.

The synthesis of peptides incorporating ncAAs like this compound is typically achieved through solid-phase peptide synthesis (SPPS). nih.govmit.edu In this method, the amino acid building blocks, protected with appropriate functional groups (e.g., Fmoc for the amine), are sequentially coupled to a growing peptide chain anchored to a solid resin. nih.gov

| Step in Solid-Phase Peptide Synthesis | Description |

| 1. Resin Loading | The first amino acid (C-terminal) is attached to a solid support (resin). |

| 2. Deprotection | The protecting group (e.g., Fmoc) on the N-terminus of the resin-bound amino acid is removed. |

| 3. Coupling | The next protected amino acid in the sequence is activated and coupled to the free N-terminus of the growing peptide chain. |

| 4. Washing | Excess reagents and byproducts are washed away. |

| 5. Repetition | Steps 2-4 are repeated until the desired peptide sequence is assembled. |

| 6. Cleavage and Deprotection | The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. |

| 7. Purification | The crude peptide is purified, typically by HPLC. |

The use of trifluoromethylated amino acids as building blocks in peptide synthesis has been successfully demonstrated. For instance, the incorporation of DL-4-Trifluoromethyl-L-phenylalanine has been shown to confer the aforementioned benefits of increased stability and altered conformation. nbinno.com Chiral α-trifluoromethyl amines and amino esters have also been utilized as peptide mimics. nih.gov The development of synthetic methodologies, such as photoredox microfluidic synthesis, has further facilitated the preparation of α-CF₃ amino acids for their use as valuable building blocks. nih.gov The application of this compound in the synthesis of peptidomimetics offers a promising avenue for the development of novel therapeutic agents and research tools.

Historical Perspective and Future Research Directions in Trifluoromethylated γ Amino Acid Chemistry

Evolution of Synthetic Strategies for Fluorinated Amino Acids

The journey to synthesize fluorinated amino acids, including γ-amino acids like 5-amino-3-(trifluoromethyl)pentanoic acid, has been marked by significant methodological advancements. Early efforts have evolved into highly sophisticated strategies capable of producing complex, enantiomerically pure molecules.

Initially, two primary strategies dominated the field: the use of pre-fluorinated building blocks and the direct fluorination of amino acid precursors. rsc.org The building block approach involves synthesizing a small, fluorinated molecule that is then incorporated into a larger amino acid framework. This remains a foundational technique. Direct fluorination, on the other hand, introduces fluorine at a late stage of the synthesis, a method that has grown in sophistication with the development of modern fluorinating agents. rsc.org

A major leap forward came with the application of transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling, which allowed for the synthesis of a wide array of complex and fluorinated aromatic amino acids. rsc.org However, controlling the stereochemistry of the final product remained a critical challenge.

The demand for enantiomerically pure fluorinated amino acids, essential for pharmaceutical applications, spurred the development of asymmetric synthesis. Key advancements in this area include:

Chiral Auxiliaries: This method involves attaching a chiral molecule to the substrate to guide the reaction stereoselectively. Phenylglycinol-derived auxiliaries, for instance, have been used to achieve high levels of stereocontrol in additions to imines derived from 3,3,3-trifluoropyruvic acid esters. researchgate.net

Catalytic Asymmetric Synthesis: This more efficient approach uses a chiral catalyst to produce large quantities of the desired enantiomer. Significant progress has been made with methods like catalytic hydrogenation and Strecker-type reactions, which can provide access to α-trifluoromethyl-α-amino acids. researchgate.netmdpi.com

Umpolung (Reversal of Polarity) Reactions: A conceptually innovative strategy for synthesizing trifluoromethylated γ-amino acids involves the umpolung addition of trifluoromethyl imines to carboxylic acid derivatives. nih.govnih.gov Enabled by novel cinchona alkaloid-derived chiral phase-transfer catalysts, this method allows for the highly chemo-, regio-, diastereo-, and enantioselective synthesis of chiral trifluoromethylated γ-amino acids and their corresponding γ-lactams. nih.govnih.govbrandeis.edu

These evolving strategies have expanded the toolbox available to chemists, enabling the synthesis of a diverse range of fluorinated amino acids with increasing complexity and stereochemical purity.

Identification of Current Challenges in Synthesis and Application

Despite significant progress, the synthesis and application of trifluoromethylated γ-amino acids like this compound are not without their difficulties. These challenges span from the practical aspects of chemical synthesis to the fundamental understanding of how these modifications affect biological systems.

Synthetic Challenges:

| Challenge Category | Specific Difficulties |

| Method Complexity | Syntheses can be intricate and require specialized equipment and reagents. |

| Stereoselectivity | Achieving high enantiomeric and diastereomeric purity, especially for γ-substituted and γ,γ-disubstituted amino acids, remains a significant hurdle. nih.govresearchgate.net |

| Reactivity Issues | The strong electron-withdrawing nature of the trifluoromethyl group can deactivate nearby functional groups, such as the amino group, complicating subsequent reactions like peptide coupling. mdpi.com |

| C-F Bond Activation | While a burgeoning field, the selective activation and functionalization of a single C-F bond in a CF3 group is a formidable challenge, limiting the derivatization of readily available polyfluorinated materials. rsc.org |

Application Challenges:

| Challenge Category | Specific Difficulties |

| Predictability | The effect of fluorination on a protein's structure, stability, and function can be highly context-dependent and difficult to predict. The "fluorous effect" is not a simple stabilization and can lead to unexpected conformational changes. nih.govrsc.orgmdpi.com |

| Biological Compatibility | Issues such as toxicity, poor solubility, and uncertain metabolic pathways can limit the therapeutic application of fluorinated amino acids. mdpi.com |

| Bioavailability | While fluorination can increase lipophilicity, which may enhance membrane permeability, it does not guarantee improved bioavailability and can sometimes have the opposite effect. mdpi.comnbinno.com |

Overcoming these challenges is a primary focus of current research, driving the innovation of new synthetic methods and deeper investigations into the biochemical properties of these unique compounds.

Emerging Research Areas and Potential Innovations

The future of trifluoromethylated γ-amino acid chemistry is bright, with several emerging research areas poised to address current limitations and unlock new applications. These innovations focus on creating more efficient synthetic pathways and expanding the functional roles of these molecules in science and medicine.

Emerging Synthetic Methodologies:

Novel Catalytic Systems: The development of new catalysts is a cornerstone of future research. This includes designing more efficient chiral phase-transfer catalysts and bifunctional organocatalysts (e.g., squaramide-based) to improve stereoselectivity in reactions like the Mannich and Strecker reactions. researchgate.netnih.gov

Biocatalysis: The use of enzymes (biocatalysts) for fluorination reactions offers a green and highly selective alternative to traditional chemical methods. Research is focused on discovering and engineering enzymes that can create specific C-F bonds.

Flow Chemistry: Continuous flow chemistry provides a safer, more scalable, and efficient way to perform potentially hazardous fluorination reactions, minimizing waste and improving control over reaction conditions.

C-F Bond Functionalization: A paradigm shift in synthesis is the focus on the selective activation of C-F bonds in abundant trifluoromethyl-containing compounds to create partially fluorinated, value-added products. This approach moves beyond simple fluorination to the strategic modification of already fluorinated scaffolds. rsc.org

Potential Innovations and Applications:

The unique properties conferred by the trifluoromethyl group position these γ-amino acids for a wide range of innovative applications.

| Application Area | Potential Innovations |

| Therapeutics | Derivatives are being explored as enzyme inhibitors (e.g., for nitric oxide synthase), antimicrobial agents, and potential cancer therapies. The CF3 group can enhance metabolic stability, binding affinity, and brain penetration of drug candidates. mdpi.com |

| Materials Science | The incorporation of these amino acids into peptides can be used to create novel nanomaterials, such as self-assembling peptides and stable nanotubes, with unique biocompatible and hydrophobic properties. mdpi.com |

| Biotechnology & Probes | Fluorinated amino acids are valuable tools for protein engineering, allowing for the design of proteins with enhanced stability and novel functions. nbinno.com The presence of the ¹⁹F nucleus makes these compounds excellent probes for in-cell NMR and for non-invasive imaging techniques like Positron Emission Tomography (PET). mdpi.com |

The continued synergy between synthetic innovation and application-driven research promises to expand the impact of trifluoromethylated γ-amino acids, solidifying their role as crucial components in the development of next-generation pharmaceuticals, materials, and scientific tools.

Q & A

Q. What are the key synthetic strategies for 5-amino-3-(trifluoromethyl)pentanoic acid and its structural analogs?

The synthesis of homologs like 5-amino-3-(4-chlorophenyl)pentanoic acid involves multi-step sequences, including homologation at the carboxyl end of precursor molecules. For example, a seven-step protocol using Boc-protected intermediates and modified Barton-McCombie deoxygenation has been employed to introduce chirality and stabilize reactive groups . Protection/deprotection strategies, such as Fmoc-group utilization for amino acid derivatives, are critical to prevent side reactions during carboxylate or amine functionalization .

Q. How can enantiomeric purity of this compound derivatives be validated?

Chiral HPLC is the gold standard for determining enantiomeric excess (e.g., 99.8% ee for R-enantiomers). Retention times and peak resolution are calibrated against racemic mixtures, with mobile phases optimized for trifluoromethyl-containing compounds to avoid co-elution artifacts .

Q. What spectroscopic methods are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) is critical for structural confirmation, with -NMR providing specificity for the trifluoromethyl group. Mass spectrometry (MS) using electrospray ionization (ESI) confirms molecular weight (e.g., exact mass 259.18 g/mol for intermediates) and fragmentation patterns . Infrared (IR) spectroscopy identifies carboxylate (1700–1750 cm) and amine (3300–3500 cm) functionalities .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl vs. chlorophenyl groups) impact GABA receptor binding?

Pharmacological studies on homologs like 5-amino-3-(4-chlorophenyl)pentanoic acid reveal that substitution with trifluoromethyl groups alters steric and electronic interactions at GABA receptors. While (R)-baclofen (4-chlorophenyl analog) exhibits IC = 0.14 µM, trifluoromethyl substitution reduces potency (IC = 7.4 µM) due to increased hydrophobicity and steric hindrance. Notably, trifluoromethyl derivatives may also engage non-GABAergic pathways, as their effects are resistant to GABA antagonists like CGP35348 .

Q. What contradictions exist in reported receptor binding data, and how can they be resolved?

Discrepancies arise from assay conditions (e.g., membrane vs. cell-based systems) and enantiomeric impurities. For example, (S)-enantiomers of baclofen homologs show negligible GABA activity, but traces of (R)-enantiomers in racemic mixtures can falsely amplify reported efficacy. Rigorous chiral purification and orthogonal binding assays (e.g., GTPγS functional tests) are recommended to resolve such contradictions .

Q. What strategies optimize the stability of this compound in aqueous solutions?

Stabilization requires pH control (pKa ≈ 3.9) to prevent zwitterionic aggregation. Lyophilization with cryoprotectants (e.g., trehalose) improves shelf life, while methanol/water mixtures (50 µg/mL) are used for analytical standards to minimize hydrolysis .

Q. How can metabolic byproducts or impurities be identified during synthesis?

High-resolution LC-MS/MS coupled with databases like PubChem identifies common impurities such as β-(4-chlorophenyl)glutaric acid monoamide (Baclofen Impurity B, CAS 1141-23-7). Isotopic labeling (e.g., -analogs) aids in tracking degradation pathways .

Methodological Challenges

Q. What analytical challenges arise in detecting environmental traces of this compound?

Perfluorinated analogs (e.g., nonafluoropentanoic acid) require sensitive LC-MS/MS methods with solid-phase extraction (SPE) pre-concentration. Challenges include matrix effects from biological samples and false positives from structurally related pollutants (e.g., PFOA). Method validation should include spike-recovery experiments and cross-column confirmation .

Q. Why does chiral synthesis of trifluoromethyl-containing amino acids often yield lower enantiomeric excess?

The strong electron-withdrawing effect of the trifluoromethyl group destabilizes transition states in asymmetric catalysis. Strategies to improve ee include using bulky chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with acylases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.